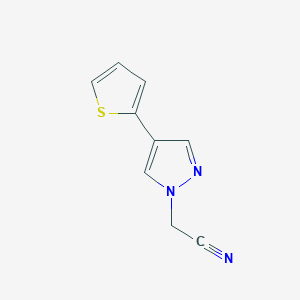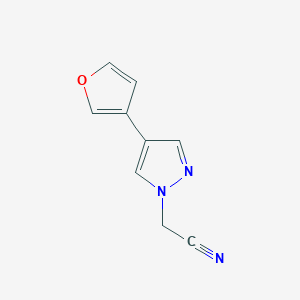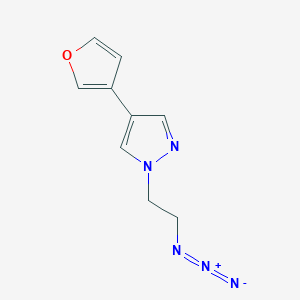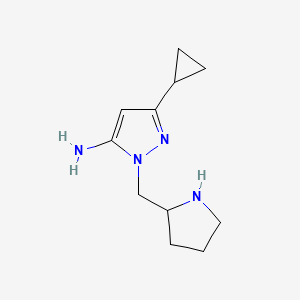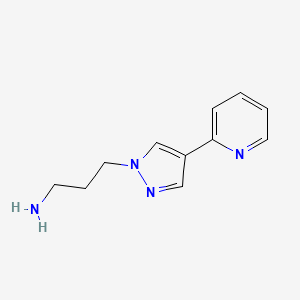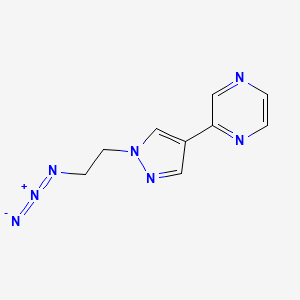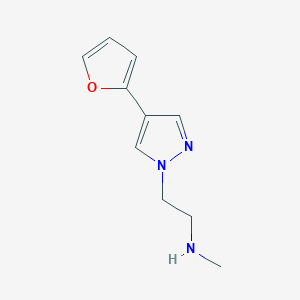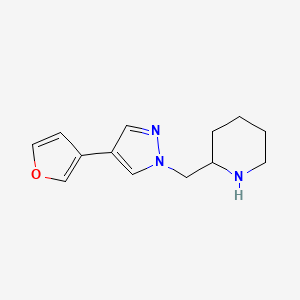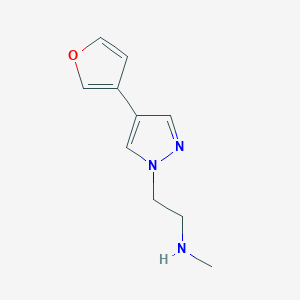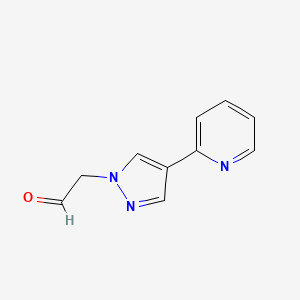
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Vue d'ensemble
Description
The compound “2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thiophene ring, another type of aromatic compound that contains sulfur .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and thiophene rings in separate reactions, followed by their combination. The ethyl group could be added through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the pyrazole and thiophene rings, as well as the placement of the ethyl group. The exact structure would depend on the specifics of the synthesis process .Chemical Reactions Analysis
As an organic compound, “this compound” would be expected to undergo various types of chemical reactions characteristic of its functional groups. These could include substitution and addition reactions, among others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility, stability, and reactivity .Applications De Recherche Scientifique
Antitumor Activities
- Thiophene, pyrazole, and coumarin derivatives, including those incorporating benzo[d]imidazole moieties similar to the target compound, have shown significant antitumor activities against various cancer cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Mohareb & Gamaan, 2018).
Antimicrobial Activity
- Schiff bases of chitosan combined with heteroaryl pyrazole derivatives, closely related to the compound , have demonstrated antimicrobial activity against a range of gram-negative and gram-positive bacteria as well as fungi. These findings highlight the potential of such compounds in the development of new antimicrobial agents (Hamed et al., 2020).
Synthesis and Characterization
- Various research has been conducted on the synthesis and characterization of compounds structurally similar to 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde. These studies provide valuable insights into the chemical properties and potential applications of such compounds in medicinal chemistry and drug design (Abdel-Wahab et al., 2012).
Other Potential Applications
- The synthesis of novel compounds incorporating thiophene and pyrazole units, akin to the target compound, indicates a broad spectrum of applications in pharmacology and biochemistry. This includes exploring their roles in treating various diseases and as potential leads in drug discovery (Gomha et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-9-8-10(11-4-3-7-15-11)12-13(9)5-6-14/h3-4,6-8H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDFTZCZHJIBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



